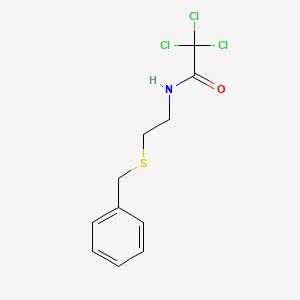
Cyclodecyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclodecyl acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound, specifically, is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: Cyclodecyl acetate can be synthesized through the esterification of cyclodecanol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Cyclodecanol+Acetic Acid→Cyclodecyl Acetate+Water
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to maximize yield and purity. The use of reactive distillation, where the reaction and separation occur simultaneously, is a common method to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions: Cyclodecyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to cyclodecanol and acetic acid.
Reduction: Using reducing agents like lithium aluminum hydride, this compound can be reduced to cyclodecanol.
Oxidation: Although less common, this compound can undergo oxidation to form cyclodecanone.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Hydrolysis: Cyclodecanol and acetic acid.
Reduction: Cyclodecanol.
Oxidation: Cyclodecanone.
科学的研究の応用
Cyclodecyl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Employed in the production of fragrances, flavorings, and as a plasticizer in polymer manufacturing.
作用機序
The mechanism by which cyclodecyl acetate exerts its effects is primarily through its ester linkage. In biological systems, esterases can hydrolyze this compound to release cyclodecanol and acetic acid. This hydrolysis reaction is crucial for its potential use in drug delivery, where the compound can act as a prodrug, releasing the active agent upon hydrolysis.
類似化合物との比較
Cyclodecyl acetate can be compared with other esters such as cyclohexyl acetate and cyclooctyl acetate. While all these compounds share the ester functional group, their chemical and physical properties vary due to differences in the ring size:
Cyclohexyl Acetate: Smaller ring size, lower boiling point, and different odor profile.
Cyclooctyl Acetate: Intermediate ring size, properties between cyclohexyl and cyclodecyl acetates.
This compound’s larger ring size imparts unique properties, such as higher boiling point and distinct fragrance, making it suitable for specific applications where other esters may not be as effective.
特性
CAS番号 |
7386-24-5 |
|---|---|
分子式 |
C12H22O2 |
分子量 |
198.30 g/mol |
IUPAC名 |
cyclodecyl acetate |
InChI |
InChI=1S/C12H22O2/c1-11(13)14-12-9-7-5-3-2-4-6-8-10-12/h12H,2-10H2,1H3 |
InChIキー |
KNPITBTYJPSSJM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1CCCCCCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


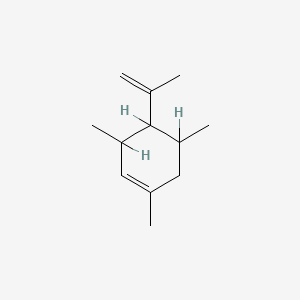

![2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester](/img/structure/B13770327.png)
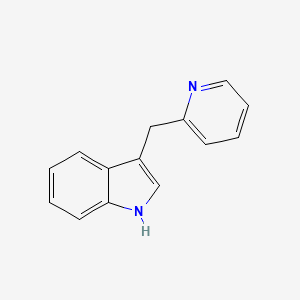
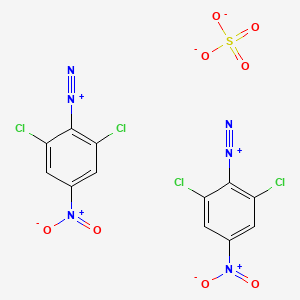
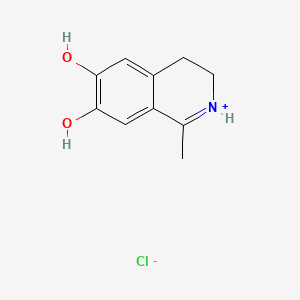

![3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-(9ci)](/img/structure/B13770358.png)

![[2-(Acetyloxymethyl)-3-oxobutyl] acetate](/img/structure/B13770366.png)


![Propanoic acid, 3-(tetradecylthio)-, thiobis[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene] ester](/img/structure/B13770385.png)
